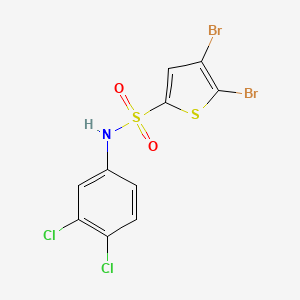![molecular formula C13H24N2O4 B12591711 1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid CAS No. 650631-71-3](/img/structure/B12591711.png)
1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the dicarboxylic acid functionality of heptanedioic acid. The 1,4-diazabicyclo[2.2.2]octane moiety is known for its strong nucleophilic properties and is widely used as a catalyst in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Diazabicyclo[2.2.2]octane can be synthesized through the reaction of ethylenediamine with formaldehyde . The reaction typically involves heating the reactants in the presence of a catalyst, such as a strong acid or base, to promote the formation of the bicyclic structure.
Heptanedioic acid can be prepared through the oxidation of heptane or heptanoic acid . Common oxidizing agents used in this process include potassium permanganate and nitric acid. The reaction is typically carried out under reflux conditions to ensure complete oxidation of the starting material.
Industrial Production Methods: In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced through a continuous process that involves the reaction of ethylenediamine with formaldehyde in the presence of a catalyst . The reaction mixture is then purified through distillation to obtain the pure product.
Heptanedioic acid is produced on an industrial scale through the oxidation of heptane using air or oxygen as the oxidizing agent . The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diazabicyclo[2.2.2]octane undergoes a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation . It is commonly used as a catalyst in the Morita-Baylis-Hillman reaction, which involves the formation of carbon-carbon bonds between aldehydes and activated alkenes .
Heptanedioic acid undergoes typical reactions of carboxylic acids, such as esterification, amidation, and reduction . It can be converted to its corresponding esters and amides through reaction with alcohols and amines, respectively.
Common Reagents and Conditions: Common reagents used in reactions involving 1,4-diazabicyclo[2.2.2]octane include aldehydes, ketones, and activated alkenes . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield.
Reagents commonly used in reactions involving heptanedioic acid include alcohols, amines, and reducing agents . The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting material.
Major Products: The major products formed from reactions involving 1,4-diazabicyclo[2.2.2]octane include substituted piperazines and other heterocyclic compounds . These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
The major products formed from reactions involving heptanedioic acid include esters, amides, and reduced derivatives . These products are used in the production of polyamides, polyesters, and other polymeric materials.
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[2.2.2]octane is widely used in scientific research as a catalyst and reagent in organic synthesis . It is used in the synthesis of heterocyclic compounds, which are important building blocks in pharmaceuticals and agrochemicals . Additionally, it is used as a ligand in coordination chemistry and as a base in various organic transformations .
Heptanedioic acid is used in scientific research as a precursor for the synthesis of polyamides and polyesters . It is also used in the study of metabolic pathways involving dicarboxylic acids and in the development of new materials with improved properties .
Wirkmechanismus
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its strong nucleophilic properties, which allow it to participate in a variety of organic reactions . It acts as a catalyst by stabilizing transition states and facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Heptanedioic acid exerts its effects through its carboxylic acid functionality, which allows it to participate in a variety of chemical reactions . It acts as a precursor for the synthesis of polyamides and polyesters by reacting with diamines and diols, respectively .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazabicyclo[2.2.2]octane is similar in structure to quinuclidine, which is another bicyclic amine . quinuclidine has one of the nitrogen atoms replaced by a carbon atom, which makes it less nucleophilic than 1,4-diazabicyclo[2.2.2]octane . Additionally, quinuclidine is less commonly used as a catalyst in organic synthesis compared to 1,4-diazabicyclo[2.2.2]octane .
Heptanedioic acid is similar to other dicarboxylic acids, such as adipic acid and sebacic acid . heptanedioic acid has a longer carbon chain compared to adipic acid, which gives it different physical and chemical properties . Additionally, heptanedioic acid is less commonly used in the production of polyamides and polyesters compared to adipic acid and sebacic acid .
Eigenschaften
CAS-Nummer |
650631-71-3 |
|---|---|
Molekularformel |
C13H24N2O4 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1,4-diazabicyclo[2.2.2]octane;heptanedioic acid |
InChI |
InChI=1S/C7H12O4.C6H12N2/c8-6(9)4-2-1-3-5-7(10)11;1-2-8-5-3-7(1)4-6-8/h1-5H2,(H,8,9)(H,10,11);1-6H2 |
InChI-Schlüssel |
LTVCWACQGARROE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN1CC2.C(CCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)


![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)





